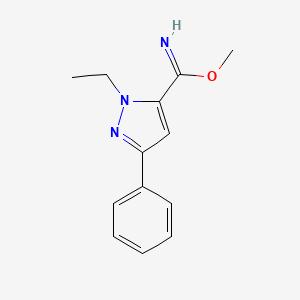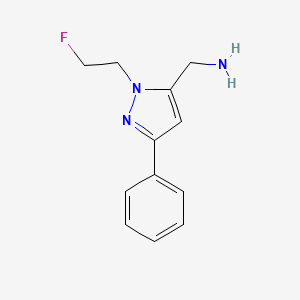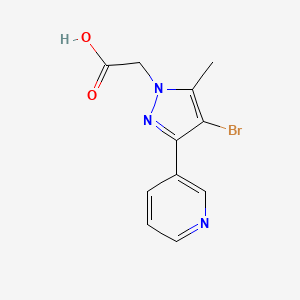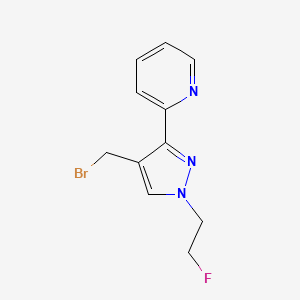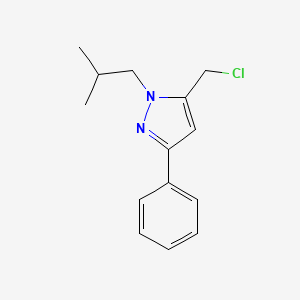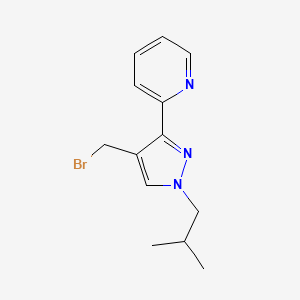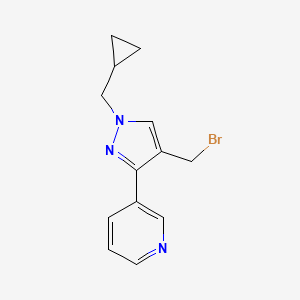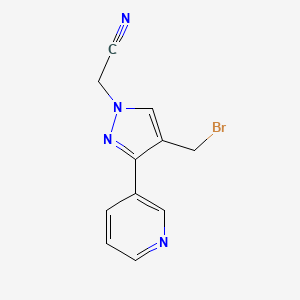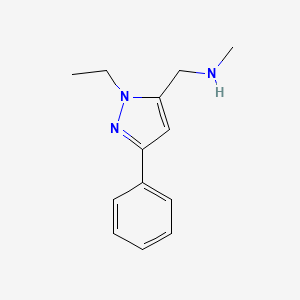
1-(ciclopropilmetil)-3-fenil-1H-pirazol-4-carbaldehído
Descripción general
Descripción
Cyclopropylmethyl compounds are a class of organic compounds that contain a cyclopropyl group (a three-membered carbon ring) attached to a methyl group . They are used in various chemical reactions due to their unique reactivity endowed by ring strain .
Synthesis Analysis
The synthesis of cyclopropylmethyl compounds can be achieved through various methods. For instance, a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents can introduce strained rings . Another method involves the addition of a photocatalytically generated radical to a homoallylic tosylate, followed by a reduction of the intermediate radical adduct to an anion that undergoes an intramolecular substitution .Molecular Structure Analysis
The molecular structure of cyclopropylmethyl compounds can be determined using techniques such as IR, 1H-NMR, 13C-NMR, and Mass spectroscopy .Chemical Reactions Analysis
Cyclopropylmethyl compounds can participate in various chemical reactions. For example, they can undergo Pd-catalyzed cross-coupling with aryl bromides or triflates . They can also participate in ring-opening reactions, which are often used in the synthesis of biologically active compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropylmethyl compounds can vary. For example, the density, boiling point, vapor pressure, and other properties can be determined experimentally .Aplicaciones Científicas De Investigación
Química ambiental
Los posibles productos de degradación del compuesto y su impacto ambiental podrían ser objeto de estudio. Comprender su descomposición podría informar sobre su persistencia en el medio ambiente y los posibles efectos en los ecosistemas.
Cada aplicación aprovecha la estructura química única del “1-(ciclopropilmetil)-3-fenil-1H-pirazol-4-carbaldehído” para explorar diferentes campos de la química y las ciencias relacionadas. El grupo ciclopropilmetilo, en particular, es conocido por su excepcional estabilidad, que se puede atribuir a la nube de electrones sigma que se expande hacia afuera debido a la tensión angular . Esta estabilidad es un factor clave en muchas de las aplicaciones mencionadas anteriormente.
Safety and Hazards
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-3-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-10-13-9-16(8-11-6-7-11)15-14(13)12-4-2-1-3-5-12/h1-5,9-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMBWUWEALFKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


